Azanium;2-(phosphanylmethylamino)acetate
Description
Azanium;2-(phosphanylmethylamino)acetate is an ammonium salt comprising a carboxylate anion functionalized with a phosphanylmethylamino group. While direct literature on this compound is sparse, its crystallographic characterization likely employs software such as SHELX, a widely used tool for small-molecule and macromolecular refinement .
The molecular formula is inferred as C₃H₁₁N₂O₂P (molecular weight: 138.10 g/mol), with the anion featuring a carboxylate group, a secondary amine linked to a phosphanylmethyl (-CH₂PH₂) substituent, and a counterion (NH₄⁺). This structure combines the solubility of ammonium salts with the electron-donating properties of phosphine, distinguishing it from simpler amino acid derivatives.
Properties
Molecular Formula |
C3H11N2O2P |
|---|---|
Molecular Weight |
138.11 g/mol |
IUPAC Name |
azanium;2-(phosphanylmethylamino)acetate |
InChI |
InChI=1S/C3H8NO2P.H3N/c5-3(6)1-4-2-7;/h4H,1-2,7H2,(H,5,6);1H3 |
InChI Key |
OPLWEYYLNLTNQB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)[O-])NCP.[NH4+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Molecular Properties
The table below compares Azanium;2-(phosphanylmethylamino)acetate with analogous compounds based on functional groups and molecular properties:
Key Observations:
- Phosphorus vs. Sulfur/Sulfur-Free Groups: The target compound’s phosphanylmethyl group differentiates it from sulfur-containing analogs (e.g., ’s hydrazine-sulfanyl derivative). Phosphine’s stronger σ-donor capability may enhance metal coordination efficiency compared to thioether or ester groups .
- Solubility: The ammonium cation in this compound likely improves aqueous solubility relative to neutral esters like Ethyl 2-(diethylamino)-2-phenylacetate, which is hydrophobic due to its phenyl and long alkyl chain .
- Molecular Weight: The target compound’s lower molecular weight (138.10 g/mol) suggests advantages in diffusion-dependent applications (e.g., catalytic substrates) compared to bulkier analogs.
Structural and Application Context
- Coordination Chemistry: Unlike the hydrazine-based ligand in , which forms stable complexes with transition metals like ruthenium, this compound’s phosphine-amine-carboxylate triad could enable chelation of softer metals (e.g., Pd, Pt) for catalytic cycles .
- Biological Relevance: While pesticides such as buprofezin () rely on thiadiazinone or quinoxaline cores for activity, the target compound’s phosphine group is uncommon in agrochemicals, hinting at niche applications in metal-based therapeutics or enzyme inhibition.
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